3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an amino group, a phenyl group, and a pyridinyl group attached to a thieno[2,3-b]pyridine core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thieno[2,3-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl or pyridinyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: Similar structure but with a thiophene group instead of a phenyl group.
Thieno[3,2-d]pyrimidine derivatives: Share the thieno core but differ in the attached functional groups and biological activities.
Uniqueness
3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c20-16-14-8-9-15(12-5-4-10-21-11-12)23-19(14)25-17(16)18(24)22-13-6-2-1-3-7-13/h1-11H,20H2,(H,22,24) |
InChI Key |
BDQPAXMECAMFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
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